2-[2-[(11,11-Dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol
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Overview
Description
2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a pyrano ring and substituted with an isopropylsulfanyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol, typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to yield dihydropyrimidine derivatives.
Substitution: The amino group on the thienopyrimidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as thieno[3,2-d]pyrimidin-4-ones.
Thiophene Derivatives: Compounds containing thiophene rings, which are known for their diverse biological activities.
Indole Derivatives: Compounds with indole structures, which also exhibit a wide range of biological activities.
Uniqueness
What sets 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol apart is its unique combination of a thienopyrimidine core with a pyrano ring and an isopropylsulfanyl group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
903860-82-2 |
---|---|
Molecular Formula |
C18H27N3O3S2 |
Molecular Weight |
397.6g/mol |
IUPAC Name |
2-[2-[(11,11-dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C18H27N3O3S2/c1-11(2)25-17-20-14-12-10-24-18(3,4)9-13(12)26-15(14)16(21-17)19-5-7-23-8-6-22/h11,22H,5-10H2,1-4H3,(H,19,20,21) |
InChI Key |
VNKQKWJTHZHVQV-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C |
Origin of Product |
United States |
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